![molecular formula C20H19ClN6O2 B2977396 N-isopropyl-1-[2-({[(2-methoxyphenyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-sulfonamide CAS No. 1326855-51-9](/img/structure/B2977396.png)

N-isopropyl-1-[2-({[(2-methoxyphenyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

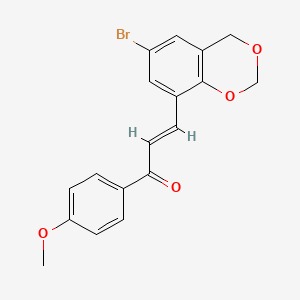

The compound is a complex organic molecule that contains several functional groups, including an isopropyl group, a methoxyphenyl group, a carbonyl group, an amino group, and a benzotriazole group. These groups suggest that the compound could have a variety of chemical properties and potential uses .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxyphenyl group could be introduced through a Friedel-Crafts alkylation, while the benzotriazole group could be formed through a multi-step process involving a Sandmeyer reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzotriazole group would likely contribute to the compound’s aromaticity, while the various other groups (isopropyl, methoxyphenyl, carbonyl, and amino) would likely affect its polarity and potential for hydrogen bonding .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its various functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, while the benzotriazole group could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a benzotriazole group could increase its stability and resistance to oxidation. The compound’s solubility would likely be affected by the polar carbonyl and amino groups, as well as the nonpolar isopropyl and methoxyphenyl groups .科学的研究の応用

Carbonic Anhydrase Inhibition

A series of sulfonamides, including derivatives similar to N-isopropyl-1-[2-({[(2-methoxyphenyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-sulfonamide, have been synthesized and evaluated for their inhibition of human carbonic anhydrase isoforms I, II, VII, and IX. These studies have identified compounds with subnanomolar to low nanomolar inhibitory activity against these isoforms, highlighting their potential in targeting both cytosolic and transmembrane tumor-associated isoforms for therapeutic applications (Abdoli et al., 2017; Vullo et al., 2005).

Selectivity and Potency

Research on sulfonamide inhibitors of carbonic anhydrase has also focused on improving selectivity and potency. Studies have demonstrated the synthesis of membrane-impermeant sulfonamides that exhibit selectivity for membrane-bound over cytosolic carbonic anhydrase isoforms, offering a strategy for targeted inhibition with reduced side effects (Scozzafava et al., 2000).

Drug Metabolism and Biotransformation

The application of biocatalysis in drug metabolism studies has been explored, with microbial systems being used to produce mammalian metabolites of sulfonamide drugs. This approach aids in the structural characterization of drug metabolites and supports clinical investigations by providing analytical standards (Zmijewski et al., 2006).

Environmental Decomposition

The photochemical decomposition of sulfonamide antibiotics, including sulfamethoxazole, has been studied, revealing the formation of various photoproducts through processes like photoisomerization. These findings are relevant for understanding the environmental fate and persistence of sulfonamide drugs (Zhou & Moore, 1994).

Neuropathic Pain Modulation

A novel application of sulfonamide carbonic anhydrase inhibitors has been investigated in the modulation of neuropathic pain. Certain sulfonamides with potent inhibitory activity against carbonic anhydrase isoforms have shown promising results in a mouse model of neuropathic pain, suggesting a new therapeutic avenue for pain management (Carta et al., 2015).

作用機序

Target of Action

Compounds like these often target specific proteins or enzymes in the body. The target is usually a key component in a biochemical pathway and is selected because its modulation results in a therapeutic effect .

Mode of Action

The compound typically binds to its target, which can either inhibit or enhance the target’s activity. The binding is often due to the compound’s specific chemical structure, which complements the structure of the target .

Biochemical Pathways

The compound’s interaction with its target can affect various biochemical pathways. For example, if the target is an enzyme, the compound could inhibit the enzyme’s activity, which would disrupt the biochemical pathway that the enzyme is involved in .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties determine its bioavailability. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can affect these properties .

Result of Action

The compound’s action on its target and the subsequent disruption or enhancement of biochemical pathways can result in various molecular and cellular effects. These effects could be therapeutic (if the compound is a drug) or toxic (if the compound is a toxin) .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, the patient’s diet, and genetic factors .

特性

IUPAC Name |

1-[1-(4-chlorophenyl)-5-pyridin-3-yltriazole-4-carbonyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN6O2/c21-15-3-5-16(6-4-15)27-18(14-2-1-9-23-12-14)17(24-25-27)20(29)26-10-7-13(8-11-26)19(22)28/h1-6,9,12-13H,7-8,10-11H2,(H2,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFRJDXGDMKVKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(Tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2977315.png)

![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid](/img/structure/B2977316.png)

![2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethanamine;hydrochloride](/img/structure/B2977323.png)

![N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2977324.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2977325.png)

![2-adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylacetamide](/img/structure/B2977329.png)

![5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B2977334.png)

methanone](/img/structure/B2977335.png)